2,6-Di-O-benzylmyoinositol
Overview
Description
2,6-Di-O-benzylmyoinositol is a derivative of myoinositol, a naturally occurring cyclitol. Myoinositol is a six-carbon ring structure where each carbon is hydroxylated. The compound this compound is characterized by the substitution of hydrogen atoms at the 2 and 6 positions with benzyl groups. This modification imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Di-O-benzylmyoinositol typically involves the protection of hydroxyl groups followed by selective benzylation. One common method starts with 1,3,4,6-tetra-O-allyl-myo-inositol, which is converted into the 2,5-di-O-benzyl ether. This intermediate is then deallylated to yield 2,5-di-O-benzylmyoinositol. Further modifications can lead to the formation of this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar protection and benzylation strategies. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 2,6-Di-O-benzylmyoinositol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The benzyl groups can be reduced to yield the parent myoinositol.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Major Products Formed:
- Oxidation products include ketones and aldehydes.
- Reduction yields myoinositol.
- Substitution reactions produce various functionalized derivatives .
Scientific Research Applications
2,6-Di-O-benzylmyoinositol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role in cellular signaling pathways.
Medicine: Investigated for potential therapeutic applications in treating diseases like diabetes and cancer.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Di-O-benzylmyoinositol involves its interaction with cellular signaling pathways. The compound can modulate the activity of enzymes and receptors involved in signal transduction. It acts as a second messenger in various biochemical processes, influencing cellular responses to external stimuli .
Comparison with Similar Compounds
- 2,5-Di-O-benzylmyoinositol
- 1,3,4,5-Tetra-O-allyl-myo-inositol
- 2,4-Di-O-benzylmyoinositol
Comparison: 2,6-Di-O-benzylmyoinositol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other benzylated derivatives, it exhibits different reactivity and interaction with biological targets, making it valuable for specific applications .
Properties
IUPAC Name |
(1S,3R,4R,6R)-4,6-bis(phenylmethoxy)cyclohexane-1,2,3,5-tetrol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O6/c21-15-16(22)19(25-11-13-7-3-1-4-8-13)18(24)20(17(15)23)26-12-14-9-5-2-6-10-14/h1-10,15-24H,11-12H2/t15?,16-,17+,18?,19-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRJNSJYOXKKTK-MAGMXMNTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(C(C(C(C2O)OCC3=CC=CC=C3)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@@H]2[C@H](C([C@H]([C@H](C2O)OCC3=CC=CC=C3)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00921589 | |
Record name | 4,6-Bis(benzyloxy)cyclohexane-1,2,3,5-tetrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00921589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115015-97-9 | |
Record name | 2,6-Di-O-benzylmyoinositol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115015979 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,6-Bis(benzyloxy)cyclohexane-1,2,3,5-tetrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00921589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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